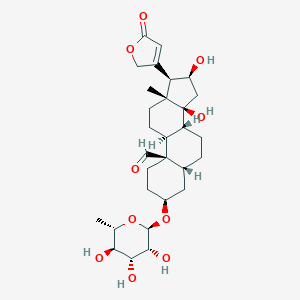
2-Ethenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylbenzamide, also known as N-vinyl benzamide, is a chemical compound that is widely used in scientific research. It is a monomer that is used in the synthesis of various polymers and copolymers. The compound has a wide range of applications in the field of chemistry, biology, and materials science.
Mécanisme D'action
The mechanism of action of 2-Ethenylbenzamide is not well understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids. The compound has been shown to inhibit the activity of certain enzymes such as chymotrypsin and trypsin.
Effets Biochimiques Et Physiologiques
2-Ethenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. The compound has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Ethenylbenzamide in lab experiments is its versatility. The compound can be used in the synthesis of various copolymers and hydrogels, which have a wide range of applications. However, one of the limitations is the toxicity of the compound. It is important to handle the compound with care and to use appropriate protective equipment.
Orientations Futures
There are many future directions for the use of 2-Ethenylbenzamide in scientific research. One area of research is the development of new copolymers and hydrogels with improved properties. Another area of research is the development of new applications for the compound in the field of drug delivery and tissue engineering. Additionally, the mechanism of action of the compound needs to be further investigated to fully understand its potential applications.
Conclusion:
In conclusion, 2-Ethenylbenzamide is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of various copolymers and hydrogels, which have applications in drug delivery, tissue engineering, and biosensors. The compound has various biochemical and physiological effects and has potential applications in the treatment of cancer and inflammatory diseases. There are many future directions for the use of 2-Ethenylbenzamide in scientific research, and further investigation is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-Ethenylbenzamide can be achieved through different methods. One of the most common methods is the reaction of benzoyl chloride with vinyl amine. The reaction is carried out in the presence of a base such as triethylamine. The product obtained is then purified through distillation or recrystallization. Another method involves the reaction of benzamide with acetylene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-Ethenylbenzamide has a wide range of applications in scientific research. It is used in the synthesis of various copolymers such as poly(2-Ethenylbenzamide benzamide-co-acrylamide) and poly(2-Ethenylbenzamide benzamide-co-ethylene glycol dimethacrylate). These copolymers have applications in drug delivery, tissue engineering, and biosensors. 2-Ethenylbenzamide is also used in the synthesis of hydrogels, which have applications in wound healing and drug delivery.
Propriétés
Numéro CAS |
16260-63-2 |
|---|---|
Nom du produit |
2-Ethenylbenzamide |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-ethenylbenzamide |
InChI |
InChI=1S/C9H9NO/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H2,10,11) |
Clé InChI |
CWIAYCPUWVIULX-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1C(=O)N |
SMILES canonique |
C=CC1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)
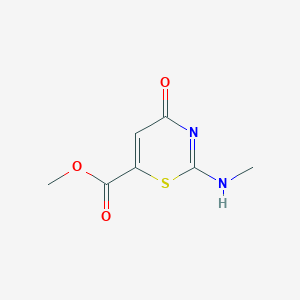
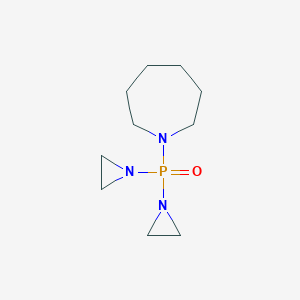
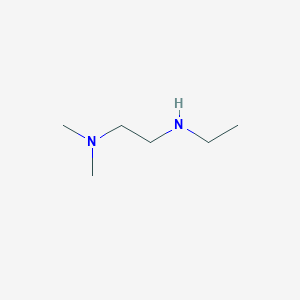

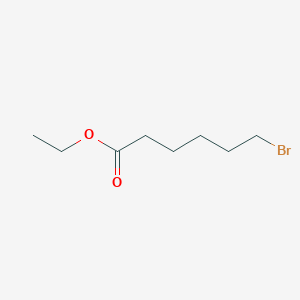




![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)


